Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate
CAS No.: 37522-26-2
Cat. No.: VC2198877
Molecular Formula: C10H10ClN3O4
Molecular Weight: 271.66 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate - 37522-26-2](/images/structure/VC2198877.png)
Specification
CAS No. | 37522-26-2 |
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Molecular Formula | C10H10ClN3O4 |
Molecular Weight | 271.66 g/mol |
IUPAC Name | ethyl 2-chloro-2-[(2-nitrophenyl)hydrazinylidene]acetate |
Standard InChI | InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3 |
Standard InChI Key | XYTJWRVHURKZAD-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/Cl |
SMILES | CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])Cl |
Canonical SMILES | CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate features a complex molecular architecture with several key structural elements that define its chemical identity and reactivity patterns. The compound contains a hydrazone functional group (-C=N-NH-) that links a 2-nitrophenyl moiety to a chlorinated carbon bearing an ethyl ester group. The presence of the nitro group at the ortho position of the phenyl ring creates a distinct electronic environment that differs significantly from related compounds with alternative substitution patterns .
The E-configuration of the hydrazone double bond indicates that the major substituents (the 2-nitrophenyl group and the chlorinated carbon) are positioned on opposite sides of the C=N bond. This stereochemical arrangement has important implications for the compound's three-dimensional structure, potentially affecting its interactions with other molecules in chemical reactions or biological systems. The stereochemistry also influences the compound's physical properties, including solubility, melting point, and crystalline structure.
The chlorine atom at the α-position relative to the ester carbonyl creates an electrophilic center that can participate in various nucleophilic substitution reactions, making this compound potentially valuable as a building block in organic synthesis. The proximity of the ortho-nitro group to the hydrazone linkage may enable intramolecular interactions that could further influence the compound's reactivity in certain chemical transformations.
Physical and Chemical Properties
While specific physical property data for Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is limited in the available literature, certain properties can be inferred based on its structural features and comparison with related compounds. As a hydrazone derivative containing aromatic and polar functional groups, this compound is likely to exist as a crystalline solid at room temperature, with a color ranging from yellow to orange—characteristic of conjugated systems containing nitro groups.
The compound's solubility profile would likely favor organic solvents such as alcohols (methanol, ethanol), chlorinated hydrocarbons (dichloromethane, chloroform), ethers (tetrahydrofuran, diethyl ether), and polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) . Its water solubility is expected to be limited due to the presence of hydrophobic aromatic and ester moieties, despite the polar nitro and hydrazone groups.
From a chemical perspective, Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate possesses several reactive sites that can participate in diverse chemical transformations:
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The hydrazone C=N bond may undergo hydrolysis under acidic conditions
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The chlorine atom represents a good leaving group for nucleophilic substitution reactions
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The ester group can participate in hydrolysis, transesterification, or reduction reactions
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The nitro group can be reduced to an amine or participate in other transformations
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The aromatic ring may undergo electrophilic substitution, although deactivated by the nitro group
These reactive sites provide multiple opportunities for chemical modification, making the compound versatile in synthetic applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate typically involves the condensation reaction between ethyl chloroglyoxylate and 2-nitrophenylhydrazine. This reaction follows a nucleophilic addition-elimination mechanism, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the glyoxylate ester, followed by dehydration to form the hydrazone bond .
A general synthetic pathway can be outlined as follows:
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Preparation or procurement of the starting materials (ethyl chloroglyoxylate and 2-nitrophenylhydrazine)
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Reaction of these components under appropriate conditions to form the hydrazone linkage
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Purification of the product to isolate the desired E-isomer
Similar compounds have been synthesized by reacting ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate with appropriate reactants in the presence of alkali metal iodide as a catalyst . This approach suggests that related methodologies could be adapted for the synthesis of Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate, potentially employing phase-transfer catalysis to enhance reaction efficiency.
Reaction Conditions
The synthesis of hydrazone derivatives similar to Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate typically requires specific reaction conditions to ensure good yields and stereoselectivity. Based on related synthetic procedures, the following conditions would likely be suitable:
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Solvent selection: Alcohols (methanol, ethanol, isopropanol), chlorinated hydrocarbons (methylene chloride, chloroform), ethers (diisopropyl ether, tetrahydrofuran), or esters (ethyl acetate)
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Catalysts: Mild acidic conditions to facilitate the condensation, potentially with acetic acid or mineral acids in catalytic amounts
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Temperature: Room temperature to reflux conditions, depending on the reactivity of the specific starting materials
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Reaction time: Several hours to overnight, monitored by thin-layer chromatography or other analytical techniques to track reaction completion
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Purification: Recrystallization from appropriate solvents or column chromatography to separate the desired product from impurities and potential stereoisomers
The stereoselectivity of the reaction (favoring the E-isomer) may be influenced by the reaction conditions, including temperature, solvent polarity, and the presence of catalysts. The ortho-nitro group in the 2-nitrophenylhydrazine starting material can also influence the reaction pathway through electronic and steric effects.
Applications in Chemical Research
Synthetic Applications
Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate serves as a valuable intermediate in organic synthesis due to its multifunctional nature. The combination of the hydrazone, chloro, nitro, and ester functionalities provides multiple sites for chemical transformations, making this compound a versatile building block for the synthesis of more complex structures.
One significant application is in the pharmaceutical industry, where related compounds have been utilized as intermediates in the synthesis of bioactive molecules. For instance, similar hydrazone derivatives have played crucial roles in the preparation of Apixaban, an important anticoagulant medication . The compound can aid in monitoring impurity levels during production processes, ensuring compliance with pharmaceutical quality standards and regulations.
Comparative Analysis with Related Compounds
Comparison with Other Functional Derivatives
Beyond positional isomers, comparing Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate with compounds featuring different functional groups provides further insights into structure-property relationships. For instance, the compound ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate (CAS: 114098-35-0) differs only in the replacement of the chlorine atom with an amino group.
This substitution fundamentally alters the reactivity profile, as the amino group is nucleophilic rather than electrophilic, leading to different chemical behavior. The amino derivative would likely exhibit different solubility properties, hydrogen-bonding capabilities, and biological interactions due to the amino group's ability to act as both a hydrogen bond donor and acceptor.
Similarly, derivatives with different ester groups (methyl, propyl, etc.) would exhibit subtle variations in physical properties such as solubility, melting point, and hydrolytic stability. These comparative analyses underscore the fine-tuning capabilities available through structural modification of the basic hydrazone scaffold.
Research Outlook and Future Directions
Areas for Further Investigation
Several promising research directions could expand our understanding of Ethyl 2-chloro-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate and its potential applications:
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Comprehensive characterization of physical and chemical properties, including detailed spectroscopic analysis, X-ray crystallography to determine precise three-dimensional structure, and thermal analysis to assess stability
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Systematic study of reactivity patterns, particularly focusing on the influence of the ortho-nitro group on reactions involving the hydrazone functionality and the α-chloro position
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Development of improved synthetic methodologies, potentially employing catalytic approaches to enhance yield and stereoselectivity
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Exploration of biological activity through screening against various targets, including antimicrobial, antifungal, and anticancer assays—following the promising results observed with related hydrazone derivatives
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Computational studies to better understand the electronic structure and reactivity patterns, which could guide the rational design of derivatives with enhanced properties for specific applications
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